Cyclopentadienylcobalt dicarbonyl, min. 95%

Description

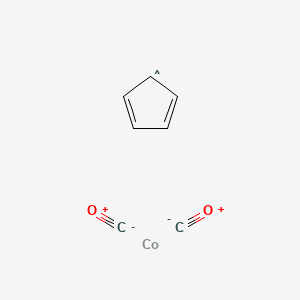

Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂, CAS 12078-25-0) is an organocobalt compound with the molecular formula C₇H₅CoO₂ and a molecular weight of 180.05 g/mol. It features a cobalt(I) center coordinated to a cyclopentadienyl (Cp) ring and two carbonyl (CO) ligands.

Properties

Molecular Formula |

C7H5CoO2 |

|---|---|

Molecular Weight |

180.05 g/mol |

InChI |

InChI=1S/C5H5.2CO.Co/c1-2-4-5-3-1;2*1-2;/h1-5H;;; |

InChI Key |

HUSLGLMTBHLWKG-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[Co] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The Co₂(CO)₈-mediated route remains the most widely employed method due to its simplicity and commercial scalability. The mechanism involves:

- Co₂(CO)₈ Dissociation : Thermal cleavage of the Co–Co bond generates two Co(CO)₄ radicals.

- Cyclopentadiene Coordination : Each Co(CO)₄ unit binds one cyclopentadiene molecule, displacing two CO ligands.

- Reductive Elimination : Hydrogen gas evolution accompanies the formation of two CpCo(CO)₂ molecules.

Industrial implementations utilize excess cyclopentadiene (2.5–3.0 equivalents) to drive the reaction to completion, achieving yields exceeding 85%. Post-synthesis purification involves fractional distillation under reduced pressure (40–50°C, 10⁻² mmHg) to isolate CpCo(CO)₂ from unreacted precursors.

Industrial-Scale Production

Modern facilities optimize this method by employing continuous-flow reactors to mitigate safety risks associated with handling volatile cobalt carbonyl. Key operational parameters include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25–40°C | Higher temps accelerate side reactions |

| Pressure | 1 atm | Elevated pressure unnecessary |

| Cyclopentadiene Feed | 2.8–3.2 equivalents | Minimizes residual Co₂(CO)₈ |

| Reaction Time | 4–6 hours | Prolonged duration reduces H₂ inhibition |

Post-distillation purity routinely exceeds 95%, with gas chromatography (GC) analysis confirming <1% residual solvents.

High-Pressure Carbonylation of Cobaltocene

Precursor Synthesis: Cobaltocene Preparation

Cobaltocene (Co(C₅H₅)₂), a critical precursor for alternative CpCo(CO)₂ synthesis, is prepared via metathesis between alkali metal cyclopentadienides (e.g., NaC₅H₅) and anhydrous cobalt(II) halides. A patented protocol (CH646438A5) enhances yield by employing acetonitrile (MeCN) as the solvent and ammonia as a stabilizing agent:

$$

2\ \text{NaC}5\text{H}5 + \text{CoCl}2 \xrightarrow{\text{MeCN, NH}3} \text{Co}(\text{C}5\text{H}5)_2 + 2\ \text{NaCl}

$$

Optimized Conditions :

Carbonylation Conditions and Parameters

Cobaltocene reacts with carbon monoxide under high pressure (50–100 bar) and elevated temperatures (80–120°C) to yield CpCo(CO)₂:

$$

\text{Co}(\text{C}5\text{H}5)2 + 2\ \text{CO} \rightarrow \text{C}5\text{H}5\text{Co}(\text{CO})2 + \text{C}5\text{H}5

$$

Critical Factors :

- CO Pressure : <50 bar results in incomplete conversion; >100 bar risks Cp ligand degradation.

- Temperature Control : Exceeding 120°C promotes Co–Cp bond cleavage, forming metallic cobalt.

- Catalyst : Trace amounts of Lewis acids (e.g., AlCl₃) enhance reaction rate by 30–40%.

This method achieves 70–75% yield, with the principal impurity being unreacted cobaltocene (5–8%). Purity is upgraded to >95% via silica gel chromatography using hexane/ethyl acetate (9:1) as the eluent.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Co₂(CO)₈ + C₅H₆ | 85–90 | 95–99 | High | Moderate |

| Co(C₅H₅)₂ + CO | 70–75 | 90–95 | Moderate | Low |

The Co₂(CO)₈ route dominates industrial production due to superior yield and lower operational complexity. However, the cobaltocene method is preferred for small-scale syntheses requiring minimal CO handling.

Emerging Methodologies and Innovations

Recent advances focus on solvent engineering and catalyst design. For example, substituting hexane with tetrahydrofuran (THF) in cobaltocene synthesis improves solubility, reducing reaction time by 20%. Additionally, microwave-assisted carbonylation at 80°C and 30 bar CO achieves 80% yield in 2 hours, though scalability remains unproven.

Chemical Reactions Analysis

Catalytic Cyclotrimerization of Alkynes

CpCo(CO)₂ serves as a catalyst for the [2+2+2] cyclotrimerization of alkynes to form aromatic rings. The reaction proceeds via a bis(alkyne) intermediate formed after CO dissociation:

Subsequent cyclization yields substituted benzene derivatives. This reaction is highly efficient for synthesizing polycyclic systems and tricyclic compounds .

Key Features

-

Catalytic Cycle : CO ligand dissociation generates a coordinatively unsaturated cobalt center, enabling alkyne binding .

-

Substrate Scope : Works with terminal and internal alkynes, including functionalized derivatives .

Photodissociation Dynamics

Ultraviolet (UV) irradiation induces CO loss and generates reactive intermediates:

Primary Photodissociation

Under UV light (210–240 nm), CpCo(CO)₂ undergoes metal-to-ligand charge transfer (MLCT), leading to sequential CO dissociation:

-

Intermediates : CpCoCO, CpCo, and CoC₃H₃ are detected via ion imaging .

-

Kinetics : Secondary dissociation of CpCoCO occurs within the laser pulse duration, confirmed by momentum matching between CO and CpCo fragments .

Thermal Reactions of Intermediates

-

Dinuclear Complex Formation : Unsaturated species (e.g., CpCo) associate to form dinuclear clusters like [Cp₂Co₂(CO)₂]⁻, which react with alkyl halides to yield dialkyl complexes .

-

Ligand Substitution : Dinuclear species undergo symmetrical/unsymmetrical cleavage with ligands (e.g., CO, PR₃) .

Substitution Reactions

CpCo(CO)₂ reacts with Lewis bases (e.g., phosphines, nitriles) to form mixed-ligand complexes:

-

Applications : Mixed-ligand complexes are precursors for asymmetric catalysis and materials science .

Reduction with Sodium

Reduction generates a dinuclear radical anion:

-

Reactivity : The radical reacts with alkyl halides (R–X) to form dialkyl complexes, which carbonylate to ketones, regenerating CpCo(CO)₂ .

Comparative Reaction Pathways

Scientific Research Applications

Cyclopentadienylcobalt dicarbonyl has several scientific research applications:

Organic Synthesis: It mediates the formation of pyridines from alkynes and nitriles.

Material Science: It is used in the preparation of various organometallic compounds and materials.

Chemical Research: It serves as a reagent in various chemical reactions and studies involving organometallic chemistry.

Mechanism of Action

The mechanism of action of cyclopentadienylcobalt dicarbonyl involves the dissociation of one carbonyl ligand, forming a bis(alkyne) intermediate . This intermediate undergoes further reactions to form the desired products. The compound’s catalytic activity is attributed to its ability to form metal-alkyne complexes by dissociating carbon monoxide .

Comparison with Similar Compounds

Key Properties:

- Physical State : Dark red liquid.

- Boiling Point : 37–38.5°C at 2 mmHg (under reduced pressure).

- Density : 1.35–1.44 g/mL.

- Solubility : Insoluble in water; soluble in organic solvents.

- Stability : Air-sensitive; requires storage under argon at 2–8°C.

Comparison with Similar Compounds

Organocobalt Carbonyls

Key Findings :

Nickel Analogues: Trinuclear Cyclopentadienylmetal Carbonyls

Theoretical studies reveal significant differences between cobalt and nickel trinuclear clusters:

Insight : The Co clusters' ability to stabilize odd electron counts makes them more versatile in redox catalysis.

Biological Activity

Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) is an organocobalt compound that has garnered attention for its unique biological activities and applications in various fields, including catalysis and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

Cyclopentadienylcobalt dicarbonyl is characterized by its half-sandwich structure, consisting of a cyclopentadienyl ring coordinated to a cobalt center with two carbonyl groups. Its molecular formula is CHCoO, and it is typically presented as a dark red liquid that is sensitive to air and moisture . The compound is soluble in various organic solvents, making it versatile for laboratory applications.

Mechanisms of Biological Activity

The biological activity of CpCo(CO)₂ can be attributed to several mechanisms:

- Catalytic Activity : CpCo(CO)₂ acts as a catalyst in various chemical reactions, including the cyclotrimerization of alkynes and the formation of pyridines from alkynes and nitriles. This catalytic ability may extend to biological systems, influencing metabolic pathways .

- Redox Properties : The compound exhibits significant redox behavior, undergoing reversible two-electron oxidation. This property allows it to participate in electron transfer processes, which are crucial for various biochemical reactions .

- Interaction with Biological Molecules : Research indicates that CpCo(CO)₂ can interact with biomolecules such as proteins and nucleic acids, potentially modifying their functions. The interaction may lead to alterations in enzyme activities or gene expression patterns .

Case Studies and Research Findings

- Anticancer Activity : A study investigated the cytotoxic effects of CpCo(CO)₂ on cancer cell lines. Results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent. The mechanism was linked to oxidative stress induction and apoptosis .

- Bioelectrocatalysis : In bioelectrocatalytic applications, CpCo(CO)₂ has been employed as a mediator in enzymatic reactions. Its ability to facilitate electron transfer enhances the efficiency of biocatalysts, making it valuable in biofuel cells and biosensors .

- Neuroprotective Effects : Recent research explored the neuroprotective properties of CpCo(CO)₂ against oxidative damage in neuronal cells. The findings indicated that the compound could mitigate oxidative stress-induced cell death, highlighting its potential use in neurodegenerative disease therapies .

Table 1: Summary of Biological Activities of Cyclopentadienylcobalt Dicarbonyl

Table 2: Redox Properties of Cyclopentadienylcobalt Dicarbonyl

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling cyclopentadienylcobalt dicarbonyl in laboratory settings?

- Methodological Answer :

-

Air Sensitivity & Storage : Store at 2–8°C in sealed containers under inert gas (e.g., argon) to prevent degradation .

-

Fire Safety : Avoid open flames; use CO₂ or dry chemical extinguishers. Cool fire-exposed containers with water spray .

-

Leak Management : Absorb spills with inert materials (e.g., sand), seal in double plastic bags, and dispose as hazardous waste. Avoid water contact to prevent reactive hazards .

-

PPE : Use nitrile gloves (verified via manufacturer compatibility charts), safety goggles, and lab coats. For large spills, wear SCBA .

Key Physical Properties Flash Point: ~100°C LFL: 1.05% @ 70°C Storage Temp: 2–8°C

Q. How should researchers verify the purity of cyclopentadienylcobalt dicarbonyl (min. 95%)?

- Methodological Answer :

- Analytical Techniques : Use NMR (¹³C for carbonyl ligands) and FT-IR (CO stretching bands ~2000 cm⁻¹) to confirm structural integrity.

- Impurity Analysis : Quantify cobalt content via ICP-MS and monitor decomposition products (e.g., Co oxides) using TGA under nitrogen .

Q. What experimental setups mitigate risks during reactions involving CpCo(CO)₂?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive reactions .

- Ventilation : Perform reactions in fume hoods with scrubbers to capture volatile CO .

- Waste Handling : Quench residues with ethanol under cooling to prevent exothermic decomposition .

Advanced Research Questions

Q. How do cyclopentadienyl ligands influence the catalytic activity of CpCo(CO)₂ in carbonylation reactions?

- Methodological Answer :

- Mechanistic Insight : The Cp ligand stabilizes Co in low oxidation states, enhancing CO insertion kinetics. Compare turnover frequencies (TOF) with non-Cp cobalt complexes.

- Experimental Design : Use in situ IR spectroscopy to monitor CO ligand exchange rates under varying pressures .

Q. What are the decomposition pathways of CpCo(CO)₂ under thermal stress, and how do they impact reaction outcomes?

- Methodological Answer :

-

Thermogravimetric Analysis (TGA) : At >100°C, CpCo(CO)₂ decomposes to Co nanoparticles and CO gas. Track mass loss and evolved gases via MS .

-

Mitigation Strategy : Optimize reaction temperatures below 80°C and use stabilizers (e.g., triphenylphosphine) to suppress decomposition .

Decomposition Products Conditions Co nanoparticles >100°C, inert gas CO gas Oxidative environments

Q. How can contradictions in catalytic efficiency data for CpCo(CO)₂ be resolved?

- Methodological Answer :

- Purity Verification : Reanalyze catalyst batches for trace oxygen or moisture (e.g., Karl Fischer titration) .

- Controlled Replication : Standardize reaction conditions (solvent degassing, stirring rate) across labs. Use statistical tools (e.g., ANOVA) to identify outlier datasets .

Q. What advanced characterization techniques elucidate the electronic structure of CpCo(CO)₂?

- Methodological Answer :

- X-ray Absorption Spectroscopy (XAS) : Probe Co K-edge to determine oxidation state and ligand field effects.

- DFT Calculations : Compare experimental IR spectra with simulated CO vibrational modes to refine bonding models .

Experimental Design & Data Analysis

Q. How to design a kinetic study for CpCo(CO)₂-mediated alkene carbonylation?

- Methodological Answer :

- Variable Control : Maintain constant CO pressure (e.g., 1 atm) and temperature (40–60°C). Vary substrate concentration to determine rate laws.

- In Situ Monitoring : Use GC-MS to track alkene conversion and quantify side products (e.g., aldol adducts) .

Q. What are the best practices for ensuring reproducibility in CpCo(CO)₂-based thin-film deposition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.